6-Methyl-2-(phenylamino)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biological systems. chemistryjournal.netresearchgate.net However, its utility extends far beyond its nutritional role. In the realm of chemical research, the nicotinic acid framework is a privileged scaffold. Its derivatives are explored for a multitude of potential applications, including roles as anticancer agents, anti-inflammatory and analgesic compounds, and even as pesticides. chemistryjournal.netresearchgate.netnih.gov The nitrogen-containing heterocyclic structure of nicotinic acid makes it a prime target for drug discovery and development. nih.gov Researchers continually synthesize and investigate novel derivatives, modifying the core structure to fine-tune its chemical and physical properties for specific applications. chemistryjournal.netresearchgate.netontosight.ai These modifications can range from simple esterifications to the attachment of complex aryl groups, each alteration opening new avenues for scientific exploration. chemistryjournal.netresearchgate.net

Significance of the 6-Methyl-2-(phenylamino)nicotinic Acid Scaffold

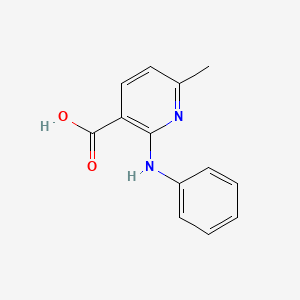

The specific structure of this compound is what lends it particular significance. The molecule can be deconstructed into three key components: the core nicotinic acid ring, a methyl group at the 6-position, and a phenylamino (B1219803) group at the 2-position.

The nicotinic acid core provides the fundamental chemical properties and a reactive handle for further synthetic transformations. The methyl group at the 6-position can influence the molecule's electronic properties and steric profile. This substitution is a key feature in various synthetic pathways. For instance, 6-methylnicotinic acid is a known intermediate in the synthesis of the pharmaceutical etoricoxib. chemicalbook.comresearchgate.net It is also a precursor for producing 6-methyl nicotine (B1678760), an analog of nicotine. chemicalbook.comgoogle.com

The phenylamino group at the 2-position introduces a significant structural and electronic perturbation. This amine linkage with a phenyl ring adds bulk and potential for hydrogen bonding and π–π stacking interactions, which can be crucial in supramolecular chemistry and materials science. researchgate.netnih.gov The study of a related compound, 2-phenylamino nicotinic acid, reveals that the interplay between the carboxylic acid and the pyridine (B92270) nitrogen leads to complex intermolecular interactions, forming aggregates that can influence the material's physical state, such as its crystallization behavior. nih.gov

Scope and Research Focus on this compound

Current research on this compound and its close analogs is multifaceted. A primary area of focus is its utilization as a building block or intermediate in organic synthesis. The presence of multiple reactive sites—the carboxylic acid, the amino group, and the pyridine ring—makes it a versatile precursor for constructing more elaborate molecules with potential applications in medicinal chemistry and materials science.

Investigations into the fundamental physicochemical properties of this scaffold are also crucial. Studies on similar structures, such as 6-methylnicotinic acid, have delved into its crystal structure, revealing details about intermolecular hydrogen bonding and π–π stacking. researchgate.netnih.gov Understanding these non-covalent interactions is essential for designing materials with specific properties. Furthermore, computational studies help to elucidate the molecule's electronic structure, molecular electrostatic potential, and other quantum chemical parameters, which can predict its reactivity and potential biological activity. researchgate.net

While the direct applications of this compound itself are still being explored, its role as a structural motif is well-established. It serves as a valuable tool for chemists to probe the effects of specific substitutions on the nicotinic acid framework and to synthesize novel compounds with tailored properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 6-methyl-2-(phenylamino)pyridine-3-carboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-8-11(13(16)17)12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXARQPJWGRWGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Modifications and Analog Development of 6 Methyl 2 Phenylamino Nicotinic Acid

Design Principles for Nicotinic Acid Analogues

The design of nicotinic acid analogues is rooted in the understanding of its role as a crucial biochemical and pharmacological compound, also known as niacin or vitamin B3. ontosight.ai Pharmacological doses of nicotinic acid can significantly alter plasma levels of lipids and lipoproteins. nih.gov This has spurred interest in developing derivatives with improved therapeutic profiles, particularly for cardiovascular diseases. ontosight.ainih.gov A key challenge in the clinical use of nicotinic acid is a harmless but unpleasant side effect known as flushing, a strong cutaneous vasodilation. nih.gov The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has provided a deeper understanding of both the therapeutic and side effects, paving the way for more targeted drug design. nih.gov

Key design principles for nicotinic acid analogues include:

Modulating Receptor Affinity and Selectivity: Structural modifications aim to enhance binding to specific target receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), while minimizing off-target effects. ontosight.ainih.gov The introduction of different functional groups can alter the electronic and steric properties of the molecule, influencing its interaction with the receptor binding pocket. ontosight.ai

Improving Pharmacokinetic Properties: Modifications are often made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, introducing lipophilic groups can increase the ability of a compound to penetrate biological membranes. ontosight.ai

Reducing Side Effects: A primary goal in the design of nicotinic acid analogues is to mitigate the flushing effect. This can be achieved by designing compounds that selectively activate therapeutic pathways without triggering the prostaglandin (B15479496) synthesis responsible for vasodilation. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the nicotinic acid core and the phenylamino (B1219803) moiety allows for the elucidation of structure-activity relationships. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the desired pharmacological activity. nih.gov

Synthesis of Substituted Arylamino Nicotinic Acid Derivatives

The synthesis of 2-(arylamino)nicotinic acids is a cornerstone in the development of novel derivatives. Traditional methods like the Ullman reaction have been employed, which typically involve the condensation of 2-chloronicotinic acid with various substituted anilines. researchgate.netnih.gov However, these methods often require harsh conditions, copper reagents, and long reaction times, leading to moderate yields. nih.gov More environmentally friendly and efficient methods have been developed, including catalyst- and solvent-free synthesis and microwave-assisted reactions in water. researchgate.netnih.gov

A wide range of substituents has been introduced onto the phenylamino ring to explore their impact on biological activity. These modifications can influence the compound's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.

For example, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities. semanticscholar.org Compounds bearing a 2-bromophenyl substituent demonstrated notable activity. semanticscholar.org The introduction of electron-donating groups like hydroxyl and methoxy (B1213986) has been shown to confer excellent antioxidant activity in some nicotinic acid derivatives. chemistryjournal.net

Table 1: Examples of Synthesized 2-(Arylamino)nicotinic Acid Derivatives and their Potential Activities

| Compound | Phenylamino Moiety Substitution | Potential Biological Activity |

| Derivative with 2-bromophenyl | 2-Bromo | Analgesic, Anti-inflammatory semanticscholar.org |

| Derivative with hydroxyl group | Hydroxyl | Antioxidant chemistryjournal.net |

| Derivative with methoxy group | Methoxy | Antioxidant chemistryjournal.net |

| Derivative with meta-chlorine | 3-Chloro | COX-1 and COX-2 inhibition nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Modifications to the nicotinic acid ring itself, such as the introduction of a methyl group at the 6-position, significantly influence the compound's properties. The presence of the 6-methyl group in 6-Methyl-2-(phenylamino)nicotinic acid alters its chemical and biological characteristics compared to the unsubstituted parent compound. ontosight.ai

The synthesis of 6-methylnicotinic acid can be achieved through the selective oxidation of 2-methyl-5-alkylpyridines. google.com This intermediate is then utilized in the synthesis of the final this compound derivatives. The methyl group can provide steric bulk, influence the electronic distribution within the pyridine (B92270) ring, and potentially enhance binding to specific biological targets. For instance, in the development of TRPV1 antagonists, a 6-phenylnicotinamide (B6601156) scaffold was optimized, which included methylation at the 2-position of the nicotinic acid ring. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

A contemporary approach in drug design involves the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity. This strategy aims to achieve synergistic or multi-target effects, potentially leading to improved efficacy and reduced drug resistance. mdpi.comnih.gov The this compound scaffold has been utilized as a building block in the development of such hybrid molecules.

The principle of molecular hybridization involves splicing active substructures to generate novel compounds. mdpi.comresearchgate.net For example, nicotinic acid derivatives have been combined with other heterocyclic systems like thiophene (B33073) to create new fungicidal agents. mdpi.com Similarly, the nicotinic acid scaffold has been incorporated into more complex molecules designed to act on multiple inflammatory enzymes or pro-inflammatory biomarkers. nih.gov This approach allows for the development of compounds with a broader spectrum of activity or a more targeted mechanism of action.

Rational Design of Derivatives for Targeted Molecular Interactions

The rational design of this compound derivatives leverages computational tools and a deep understanding of the target's three-dimensional structure to create molecules with high affinity and selectivity. Molecular docking studies, for instance, are employed to predict the binding modes of designed compounds within the active site of a target protein. nih.gov

This approach has been successfully applied in the development of novel nicotinic acid-based agents. For example, derivatives were designed to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Docking studies showed that a promising compound exhibited a similar binding mode to the known inhibitor sorafenib. nih.gov In another study, nicotinic acid hydrazide was incorporated into new pyrazole (B372694) derivatives designed to block the NPC1L1 active site, a target for antihyperlipidemic agents, with docking studies supporting their potential mechanism of action. nih.govresearchgate.net These examples highlight the power of rational design in creating derivatives of this compound with specific and potent molecular interactions.

Spectroscopic and Advanced Characterization Methodologies for 6 Methyl 2 Phenylamino Nicotinic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule. For 6-Methyl-2-(phenylamino)nicotinic acid, these techniques are instrumental in identifying characteristic vibrations and analyzing intermolecular interactions.

Assignment of Functional Group Vibrations

The vibrational spectrum of this compound is complex, with characteristic bands corresponding to its distinct functional moieties: the carboxylic acid group, the phenylamino (B1219803) group, the methyl group, and the substituted pyridine (B92270) ring. Theoretical calculations and experimental data from related compounds, such as nicotinic acid and its derivatives, allow for the assignment of these vibrational modes. nih.govresearchgate.net

Key vibrational assignments are detailed below:

Carboxylic Acid Group (–COOH): The most prominent vibrations from this group are the O–H stretching and C=O (carbonyl) stretching modes. The O–H stretching band is typically broad and appears in the 2500–3300 cm⁻¹ region due to strong hydrogen bonding. jyoungpharm.org The carbonyl stretching vibration (νC=O) is expected to produce a strong absorption band in the range of 1700–1725 cm⁻¹. nih.govresearchgate.net

Phenylamino Group (–NH–Ph): The N–H stretching vibration (νN-H) is anticipated to appear as a sharp to medium band around 3300–3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. nih.gov C–N stretching vibrations typically occur in the 1300–1400 cm⁻¹ region. researchgate.net

Pyridine Ring: The aromatic C–H stretching vibrations of the pyridine and phenyl rings are observed above 3000 cm⁻¹. researchgate.net The C=C and C=N ring stretching vibrations produce a series of bands in the 1400–1600 cm⁻¹ region. researchgate.net

Methyl Group (–CH₃): The asymmetric and symmetric C–H stretching vibrations of the methyl group are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N–H Stretching | Phenylamino | 3300 - 3400 | Medium |

| Aromatic C–H Stretching | Pyridine, Phenyl Rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C–H Stretching | Methyl | 2850 - 2970 | Medium to Weak |

| O–H Stretching | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C=O Stretching | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C / C=N Ring Stretching | Pyridine, Phenyl Rings | 1400 - 1600 | Medium to Strong |

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The primary interactions involve the carboxylic acid groups forming dimers (O–H···O=C) and potential intramolecular or intermolecular hydrogen bonds involving the phenylamino N–H group and the carboxylic oxygen or pyridine nitrogen (N–H···O=C or N–H···N). researchgate.net

The presence and strength of these hydrogen bonds can be inferred from shifts in the vibrational frequencies. researchgate.net

A significant red shift (shift to lower wavenumber) and broadening of the O–H stretching band in the FT-IR spectrum is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. jyoungpharm.org

Similarly, a red shift in the N–H stretching vibration would suggest its participation in hydrogen bonding. nih.gov Studies on related structures show that intramolecular N–H···O hydrogen bonds can be observed. nih.gov

The C=O stretching frequency can also be affected; participation in hydrogen bonding typically lowers its vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton and Carbon Chemical Shifts and Coupling Patterns

The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus.

¹H NMR Spectrum:

Carboxylic Acid Proton (–COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the δ 12–14 ppm range.

Amino Proton (–NH–): The chemical shift of the N-H proton can vary but is often found between δ 8–10 ppm, appearing as a broad singlet.

Aromatic Protons (Pyridine and Phenyl Rings): The protons on the pyridine and phenyl rings would appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific shifts and coupling patterns (doublets, triplets) depend on their position relative to the substituents. For example, the protons on the phenyl ring would likely show ortho, meta, and para couplings.

Methyl Protons (–CH₃): The methyl group protons attached to the pyridine ring are expected to appear as a sharp singlet in the upfield region, around δ 2.5 ppm. pdx.edu

¹³C NMR Spectrum:

Carboxylic Carbon (–COOH): The carbonyl carbon is significantly deshielded and would appear at the lowest field, typically around δ 165–175 ppm.

Aromatic Carbons (Pyridine and Phenyl Rings): The carbons of the aromatic rings would resonate in the δ 110–160 ppm range. The carbons directly attached to nitrogen or the carboxylic group will be further downfield. nih.gov

Methyl Carbon (–CH₃): The methyl carbon would be the most shielded, appearing at the highest field (most upfield), typically around δ 20–25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton | Carboxylic Acid (-COOH) | 12.0 - 14.0 | N/A |

| Carbon | Carboxylic Acid (-COOH) | N/A | 165 - 175 |

| Proton | Amino (-NH) | 8.0 - 10.0 | N/A |

| Protons | Aromatic Rings | 7.0 - 9.0 | N/A |

| Carbons | Aromatic Rings | N/A | 110 - 160 |

| Protons | Methyl (-CH₃) | ~2.5 | N/A |

| Carbon | Methyl (-CH₃) | N/A | 20 - 25 |

Elucidation of Molecular Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity. A COSY spectrum would show correlations between coupled protons (e.g., adjacent protons on the aromatic rings), confirming their relative positions. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of the carbon signals. These advanced methods are crucial for piecing together the complete structural puzzle of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₁₃H₁₂N₂O₂), the calculated molecular weight is approximately 228.25 g/mol . In an MS experiment, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 228.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways would likely include:

Loss of a carboxyl group: A common fragmentation for carboxylic acids is the loss of the –COOH radical (45 Da), leading to a fragment ion at m/z 183. youtube.com

Decarboxylation: Loss of CO₂ (44 Da) would result in a fragment at m/z 184.

Cleavage of the C–N bond: The bond between the pyridine ring and the amino nitrogen could cleave, leading to fragments corresponding to the phenylamino group or the substituted pyridine ring.

Loss of a methyl radical: Cleavage of the methyl group (15 Da) would produce a fragment ion at m/z 213.

Analysis of these fragments allows for the verification of the different components of the molecule, confirming the presence and connectivity of the carboxylic acid, methyl, and phenylamino groups on the pyridine core. libretexts.orgwhitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within this compound. The absorption of UV or visible light excites valence electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org For organic molecules with chromophores, such as the aromatic rings and conjugated systems present in this compound, these transitions typically involve π → π* and n → π* transitions. tanta.edu.egelte.hu

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and methyl-substituted pyridine rings. libretexts.orguomustansiriyah.edu.iq The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. tanta.edu.egelte.hu

The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum of this compound are sensitive to the molecular environment. Factors such as solvent polarity can induce shifts in the absorption bands. For instance, polar solvents can stabilize the ground and excited states differently, leading to either a bathochromic (red) or hypsochromic (blue) shift. uomustansiriyah.edu.iq The presence of acidic or basic substituents also makes the electronic transitions pH-dependent. tanta.edu.eg

Studies on analogous compounds, such as nicotine (B1678760) and its derivatives, have shown that the pyridine moiety gives rise to distinct electronic transitions. nih.gov For example, the π–π* transition in the pyridine ring of nicotine is observed around 263 nm, while an n–π* transition is seen at approximately 240 nm. nih.gov It is expected that this compound would exhibit a complex spectrum with multiple absorption bands corresponding to the various electronic transitions within its structure. The conjugation between the phenylamino group and the nicotinic acid moiety is expected to result in absorption at longer wavelengths compared to the individual chromophores. libretexts.org

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 200 - 700 |

Data compiled from various spectroscopic sources. libretexts.orgtanta.edu.egelte.huuomustansiriyah.edu.iq

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. Both single-crystal and powder X-ray diffraction (PXRD) techniques provide detailed information about the crystal structure, including unit cell dimensions, space group, and the positions of atoms within the crystal lattice. uky.eduresearchgate.net

Single-crystal X-ray diffraction analysis of related compounds, like 6-Methylnicotinic acid, has revealed a nearly coplanar arrangement of the non-hydrogen atoms. nih.govresearchgate.net This planarity is a key feature that influences the crystal packing and intermolecular interactions. For this compound, the dihedral angle between the phenyl and pyridine rings is a critical conformational parameter that would be determined by single-crystal XRD. nih.gov

Powder X-ray diffraction is particularly useful for identifying different crystalline forms (polymorphs) and for quality control of bulk crystalline material. uky.edu The diffraction pattern serves as a unique fingerprint for a specific crystalline phase.

Based on studies of similar structures, it is anticipated that intermolecular O—H···N hydrogen bonds will be a key feature, potentially forming chains or more complex networks. nih.govresearchgate.net Weak C—H···O hydrogen bonds may also contribute to the stability of the crystal lattice. nih.govresearchgate.net

Furthermore, π–π stacking interactions between the aromatic pyridine and phenyl rings of adjacent molecules are expected to play a significant role in the crystal packing. nih.govresearchgate.net The face-to-face distance between parallel rings, typically in the range of 3.4 to 3.9 Å, is indicative of such interactions. nih.govresearchgate.netresearchgate.net These interactions contribute to the formation of a stable, three-dimensional supramolecular architecture. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for molecules with conformational flexibility, such as 2-(phenylamino)nicotinic acid. researchgate.netuky.eduuky.edu Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, leading to distinct crystal packing arrangements. uky.edu

For this compound, the rotation around the C-N bond linking the phenyl and pyridine rings can give rise to different conformational isomers. uky.edu These conformers may then pack in different ways to form various polymorphs, each with unique physicochemical properties. uky.edu The existence of different hydrogen-bonding motifs, such as carboxylic acid dimers versus acid-pyridine chains, can also lead to polymorphism. researchgate.netnih.gov

The study of polymorphism is critical as different crystalline forms can exhibit different stability, solubility, and other important material properties. uky.edu The presence of a methyl group on the pyridine ring can influence the conformational landscape and the resulting polymorphic behavior. nih.gov

Table 2: Crystallographic Data for the Related Compound 6-Methylnicotinic Acid

| Parameter | Value |

| Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.8788 (8) |

| b (Å) | 13.634 (3) |

| c (Å) | 6.1094 (12) |

| β (°) | 90.51 (3) |

| Volume (ų) | 323.07 (12) |

| Z | 2 |

Data obtained from single-crystal X-ray diffraction analysis. researchgate.net

Computational and Theoretical Investigations of 6 Methyl 2 Phenylamino Nicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems at the electronic level. For derivatives of nicotinic acid, these methods have been successfully used to determine optimized molecular geometries, electronic characteristics, and vibrational frequencies. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations, often utilizing functionals like B3LYP, are employed to map the electron distribution within 6-Methyl-2-(phenylamino)nicotinic acid. Such analyses typically involve the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as the HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For a molecule like this compound, the MEP map would likely indicate negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, highlighting these areas as potential sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.

Table 1: Representative Electronic Properties of Nicotinic Acid Derivatives from DFT Calculations

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule |

Note: This table presents typical values for nicotinic acid derivatives and is intended for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as the stretching and bending of C=O, N-H, and C-H bonds. While there can be a systematic overestimation of frequencies in theoretical calculations, scaling factors are often applied to achieve good agreement with experimental data. researchgate.net

Similarly, theoretical calculations can predict the Ultraviolet-Visible (UV-Vis) absorption spectra by calculating the electronic transition energies. This allows for an understanding of the electronic excitations responsible for the observed absorption bands.

Calculation of Energetic Profiles (e.g., Conformational Energy, Lattice Energy)

The energetic landscape of a molecule governs its preferred shapes and its interactions with other molecules. For this compound, which has rotational freedom around the bond connecting the phenylamino (B1219803) group to the nicotinic acid core, multiple conformations are possible. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility and the influence of a solvent environment.

Conformational Analysis and Flexibility

MD simulations can be employed to explore the conformational landscape of this compound in a more comprehensive manner than static energy calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to identify the most populated conformational states. This is especially important for understanding the molecule's shape and flexibility in a solution, which can influence its biological activity and physical properties. Studies on similar molecules have demonstrated the existence of various isomers and rotamers. mdpi.com

Solvation Effects and Solution-Phase Behavior

The behavior of a molecule can be significantly altered by its interaction with a solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, simulations in water could reveal the structure of the hydration shell and the nature of hydrogen bonding between the molecule and surrounding water molecules. Understanding these interactions is crucial for predicting solubility and how the molecule behaves in an aqueous environment. Research on the related 2-phenylamino nicotinic acid has highlighted the importance of intermolecular interactions in both the amorphous and crystalline states, which are influenced by the surrounding medium. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Identification of Potential Molecular Targets (e.g., Shikimate Kinase Enzyme, SHP-2)

Potential molecular targets for nicotinic acid derivatives include enzymes from crucial metabolic pathways. The shikimate pathway , essential for bacteria, fungi, and plants but absent in humans, is an attractive target for developing new antimicrobial agents. The enzyme Shikimate Kinase catalyzes a key phosphorylation step within this pathway. Inhibition of this enzyme could disrupt the synthesis of aromatic amino acids, proving lethal to the microorganism.

Another potential target is Src homology region 2 domain-containing phosphatase 2 (SHP-2) , a non-receptor protein tyrosine phosphatase. SHP-2 is a critical signaling node in various cellular processes, and its dysregulation is implicated in cancer and other diseases. Therefore, molecules that can interact with and modulate the activity of enzymes like Shikimate Kinase or SHP-2 are of significant scientific interest. However, specific molecular docking studies detailing the interaction of this compound with these particular enzymes are not prominently available in existing research literature.

Prediction of Binding Modes and Affinities

The prediction of binding modes involves determining the specific pose of the ligand within the protein's active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of this interaction. A lower binding energy typically indicates a more stable and potent interaction. While these predictions are foundational for rational drug design, detailed computational studies predicting the specific binding modes and affinities for this compound have yet to be published.

Crystal Structure Prediction and Polymorphism Analysis

The arrangement of molecules in a solid-state crystal lattice significantly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability. Computational methods can predict these arrangements and explore the phenomenon of polymorphism, where a compound can exist in multiple different crystal structures.

Extensive research on the closely related analogue, 2-(phenylamino)nicotinic acid (2PNA) , provides significant insight into the likely solid-state behavior of this compound. Studies have revealed that 2PNA exhibits conformational polymorphism, with at least four different polymorphic forms (α, β, γ, δ) identified. researchgate.netacs.orguky.edu This polymorphism arises from the molecule's ability to adopt different conformations, primarily due to rotation around its chemical bonds. acs.org

Understanding Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a crystal structure is dictated by a network of intermolecular interactions. In nicotinic acid derivatives, hydrogen bonding and π-π stacking are the dominant forces.

Hydrogen Bonding: In the polymorphs of the analogue 2PNA, two primary hydrogen-bonding motifs, or synthons, are observed. The α and β forms feature a centrosymmetric carboxylic acid dimer (acid-acid synthon), where the carboxyl groups of two molecules hydrogen-bond with each other. researchgate.net In contrast, the γ and δ polymorphs are characterized by carboxylic acid-pyridine N chains (acid-pyridine synthon), where the carboxylic acid group of one molecule donates a hydrogen to the nitrogen atom of the pyridine ring on an adjacent molecule. researchgate.netnih.gov

Pi-Pi Stacking: The crystal structure of 6-Methylnicotinic acid , another related compound, is stabilized by π-π stacking interactions between the parallel pyridine rings of neighboring molecules, with a measured face-to-face distance of 3.466 Å. researchgate.netresearchgate.netnih.gov These interactions, where the electron clouds of aromatic rings attract each other, are also expected to play a crucial role in the crystal packing of this compound.

Based on these analogous structures, it is highly probable that this compound also forms robust hydrogen-bonding networks, likely involving either acid-acid dimers or acid-pyridine chains, complemented by π-π stacking interactions between its aromatic rings.

Table 1: Key Intermolecular Interactions in Related Nicotinic Acid Analogues

| Compound | Interaction Type | Description |

|---|---|---|

| 2-(Phenylamino)nicotinic acid | Hydrogen Bonding | Forms either carboxylic acid dimers or acid-pyridine chains, leading to polymorphism. researchgate.net |

| 6-Methylnicotinic acid | Hydrogen Bonding | Exhibits intermolecular O-H···N hydrogen bonding. researchgate.netnih.gov |

| 6-Methylnicotinic acid | π-π Stacking | Shows stacking between parallel pyridine rings with a face-to-face distance of 3.466 Å. researchgate.netnih.gov |

Hirshfeld Surface Analysis and Molecular Contact Studies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of molecular contacts. The surface is colored according to various properties, such as normalized contact distance (dnorm), to highlight regions of close contact. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. Although QSAR is a vital tool in medicinal chemistry, specific QSAR studies focused on derivatives of this compound have not been reported in the reviewed scientific literature.

Mechanisms of Biological Activity and Molecular Interactions of 6 Methyl 2 Phenylamino Nicotinic Acid and Its Derivatives

Investigation of Receptor Binding and Activation Mechanisms

The biological activities of nicotinic acid and its derivatives are significantly mediated through their interaction with the G-protein coupled receptor GPR109A (also known as HCA2 in humans and PUMA-G in mice). nih.govnih.gov This receptor, primarily coupled to Gi/o G-proteins, is expressed in adipose tissue and various immune cells. nih.govresearchgate.net Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in lipolysis. caymanchem.commdpi.com

The binding of nicotinic acid to GPR109A has been elucidated through mutagenesis experiments and, more recently, cryo-electron microscopy. nih.govnih.gov The carboxylate group of the ligand is a critical feature for receptor interaction. It forms key interactions within the orthosteric binding pocket of the receptor. nih.gov Mutagenesis studies have highlighted the importance of an arginine residue in the third transmembrane domain (TMH3) of the receptor, which is believed to recognize the acidic moiety of nicotinic acid and related compounds. nih.gov More detailed structural studies have identified several residues in the transmembrane helices (TMH) and extracellular loops (ECL) that are crucial for ligand binding and receptor activation.

Computational and structural studies on niacin and similar agonists have provided a deeper understanding of these interactions. The binding pocket for small molecule agonists is located within TMHs 2, 3, and 7 and the ECL2 region. nih.gov Key residues involved in the interaction include R111 (TMH3), K166 (TMH4), S178 (ECL2), and R251 (TMH6). nih.govnih.gov The carboxyl group of the ligand engages in polar and hydrophobic contacts within this pocket to stabilize the ligand-receptor complex and initiate the conformational changes required for G-protein coupling and signaling. nih.gov While specific binding data for 6-Methyl-2-(phenylamino)nicotinic acid is not extensively detailed, its structural similarity to nicotinic acid suggests it likely engages GPR109A through similar molecular determinants, primarily involving its carboxylate function.

| Receptor Region | Key Interacting Residue | Role in Binding |

|---|---|---|

| Transmembrane Helix 3 (TMH3) | Arginine (R111) | Recognizes and forms salt bridges with the ligand's carboxylate group. nih.govnih.gov |

| Transmembrane Helix 4 (TMH4) | Lysine (K166) | Contributes to the stability of the ligand-receptor complex. nih.govnih.gov |

| Extracellular Loop 2 (ECL2) | Serine (S178, S179) | Forms hydrogen bonds with the ligand. nih.govnih.gov |

| Transmembrane Helix 6 (TMH6) | Arginine (R251) | Participates in forming salt bridges and stabilizing the ligand. nih.gov |

While GPR109A is the most well-characterized receptor for nicotinic acid and its analogs, a related receptor, GPR109B (or HM74), has also been identified. nih.govhmdb.ca However, GPR109A is considered the high-affinity receptor for nicotinic acid. researchgate.net The research focus for the nicotinic acid class of compounds has predominantly remained on GPR109A due to its clear role in mediating the primary metabolic effects of these molecules. nih.gov Currently, there is limited specific information available regarding the significant interactions of this compound or its derivatives with other GPCRs beyond the GPR109A/B family.

Enzyme Inhibition and Modulation Studies

This compound belongs to the fenamate class of compounds, which are known nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1, a constitutive "housekeeping" enzyme, and COX-2, an inducible enzyme that is upregulated during inflammation. nih.gov

Fenamic acids, including mefenamic acid and flufenamic acid, inhibit COX enzymes by binding to the cyclooxygenase active site channel. researchgate.netnih.gov X-ray crystallography studies have revealed that these inhibitors bind in an inverted orientation, with their carboxylate group forming crucial interactions with Tyr-385 and Ser-530 at the apex of the active site. researchgate.netnih.govnih.gov This binding prevents the substrate, arachidonic acid, from accessing the catalytic site.

A notable characteristic of some fenamates is their substrate-selective inhibition of COX-2. nih.govacs.org For example, mefenamic acid is a weak competitive inhibitor of arachidonic acid oxygenation but acts as a potent non-competitive inhibitor of 2-arachidonoylglycerol (B1664049) (2-AG) oxygenation. acs.org This suggests that the binding of a single inhibitor molecule to one subunit of the COX-2 homodimer is sufficient to block the oxygenation of endocannabinoids like 2-AG, but not arachidonic acid. nih.govacs.org This complex inhibitory mechanism is dependent on the cellular peroxide tone. nih.govnih.gov Given its structure, it is proposed that this compound and its derivatives may exert similar inhibitory effects on COX enzymes. nih.gov

| Interaction Feature | Description | Key Residues |

|---|---|---|

| Binding Site | Binds within the cyclooxygenase channel of COX-1 and COX-2. nih.gov | N/A |

| Key Interactions | The carboxylate group of the inhibitor forms hydrogen bonds at the apex of the active site. researchgate.netnih.gov | Tyrosine-385, Serine-530 |

| Inhibition Mechanism | Competitive with arachidonic acid; can exhibit substrate-selective non-competitive inhibition for 2-arachidonoylglycerol. acs.org | N/A |

| Isoform Selectivity | Most traditional fenamates are non-selective for COX-1/COX-2, though derivatives can be designed for COX-2 selectivity. researchgate.netrdd.edu.iq | N/A |

The phenylamino-pyrimidine scaffold, which is structurally related to this compound, is a known pharmacophore for protein kinase inhibition. nih.gov Derivatives of phenylamino-pyrimidine have been identified as a potent and selective class of inhibitors for Protein Kinase C (PKC), a family of serine/threonine kinases involved in numerous cellular signaling pathways. nih.gov Kinetic analysis has shown that these compounds act as competitive inhibitors with respect to ATP, indicating they bind to the highly conserved ATP-binding pocket of the kinase domain. nih.gov

Furthermore, derivatives of nicotinic acid and nicotinamide (B372718) have been investigated as allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov These compounds bind to the pseudokinase domain of TYK2, providing a highly selective mechanism of inhibition compared to traditional ATP-competitive inhibitors. nih.gov The structural features of this compound, combining both a nicotinic acid and a phenylamino (B1219803) moiety, suggest a potential for its derivatives to be explored as inhibitors of various protein kinases, targeting either the ATP-binding site or allosteric pockets.

Protein tyrosine phosphatases (PTPs) are critical regulators of signaling pathways, and their dysregulation is implicated in various diseases, including cancer. nih.gov SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor PTP that plays a major role in promoting the Ras/ERK/MAPK signaling pathway downstream of receptor tyrosine kinase (RTK) activation. nih.govnih.gov SHP2 is considered a proto-oncogene, and its inhibition is a therapeutic strategy to overcome resistance to targeted cancer therapies. nih.govspringermedizin.de

Allosteric inhibitors of SHP2 have been developed that bind to a tunnel-like pocket, locking the enzyme in a closed, auto-inhibited conformation. researchgate.net This prevents its activation and subsequent dephosphorylation of substrates, thereby downregulating the Ras-ERK pathway and suppressing cancer cell proliferation. researchgate.netmdpi.com While SHP2 is a validated target for cancer therapy, there is currently no direct evidence in the available literature to suggest that this compound or its immediate derivatives are inhibitors of SHP2 or other protein phosphatases. The development of PTP inhibitors often requires specific chemical scaffolds distinct from those typically associated with nicotinic acid or fenamate derivatives. nih.govnih.gov

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition (general nicotinic acid relevance)

Nicotinic acid, a related compound, has been identified as a direct, noncompetitive inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a critical enzyme in the synthesis of triglycerides. nih.govsigmaaldrich.com DGAT2 catalyzes the final step in the triglyceride synthesis pathway. caldic.com In vitro studies using HepG2 cells, a human liver cancer cell line, have shown that nicotinic acid dose-dependently inhibits DGAT activity with an IC50 value of 0.1 mM. nih.govresearchgate.net The inhibitory effect at the highest tested concentration (3 mM) ranged from 35-50%. researchgate.net

The mechanism of inhibition is noncompetitive, meaning nicotinic acid does not compete with the substrates (oleoyl-CoA or diacylglycerol) for the enzyme's active site. nih.govsigmaaldrich.com Instead, it binds to a different site on the enzyme, which leads to a decrease in the maximum reaction velocity (Vmax) without changing the substrate binding affinity (Km). nih.govcaldic.com This inhibition is selective for DGAT2; nicotinic acid does not significantly affect the activity of Diacylglycerol Acyltransferase 1 (DGAT1). nih.govsigmaaldrich.com This targeted action on DGAT2 leads to a reduction in triglyceride synthesis, which is a key factor in the formation of atherogenic lipoproteins in the liver. nih.govnih.gov

| Enzyme | Inhibitor | Cell Line | Inhibition Type | IC50 | Key Finding |

| DGAT2 | Nicotinic Acid | HepG2 | Noncompetitive | 0.1 mM | Selectively inhibits DGAT2 over DGAT1, reducing triglyceride synthesis. nih.govsigmaaldrich.comresearchgate.net |

| DGAT1 | Nicotinic Acid | HepG2 | No significant inhibition | - | Demonstrates the selectivity of nicotinic acid's inhibitory action. nih.govsigmaaldrich.com |

Shikimate Kinase Inhibition

The shikimate pathway is an essential metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. nih.govmdpi.com As this pathway is absent in mammals, its enzymes, such as shikimate kinase, are considered attractive targets for the development of novel antimicrobial agents. mdpi.comnih.govnih.gov Shikimate kinase is the fifth enzyme in the pathway, responsible for catalyzing the phosphorylation of shikimate to shikimate-3-phosphate, using ATP as a phosphate (B84403) donor. mdpi.commdpi.com Inhibition of this enzyme disrupts the metabolic pathway, which is crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.govnih.gov Various classes of compounds, including benzothiazoles, manzamine alkaloids, and pyrazolone (B3327878) derivatives, have been investigated as potential inhibitors of shikimate kinase. mdpi.comresearchgate.net While the development of shikimate kinase inhibitors is an active area of research, current literature does not establish a direct inhibitory link between this compound or its immediate derivatives and this specific enzyme.

Modulatory Effects on Cellular Pathways

Impact on Lipid Metabolism at the Molecular Level (general nicotinic acid relevance)

The inhibition of DGAT2 by nicotinic acid has significant downstream effects on lipid metabolism. By reducing the rate of triglyceride synthesis in the liver, nicotinic acid decreases the assembly and secretion of very low-density lipoproteins (VLDL), which are major carriers of triglycerides in the blood. nih.govoup.comwikipedia.org This leads to a reduction in circulating levels of VLDL and, consequently, low-density lipoproteins (LDL), which are formed from VLDL remnants. oup.comnih.gov

Another key molecular action of nicotinic acid is the inhibition of lipolysis in adipose tissue. nih.govoup.com This reduces the release of free fatty acids (FFAs) into the bloodstream, thereby decreasing the flux of these substrates to the liver for triglyceride synthesis. nih.govoup.com The combined effect of reduced hepatic triglyceride synthesis and decreased FFA availability contributes significantly to the lowering of atherogenic lipoproteins. nih.gov Furthermore, nicotinic acid has been shown to increase levels of high-density lipoprotein (HDL), the "good cholesterol," although the precise mechanisms are complex and may involve reduced catabolism of HDL particles. nih.govnih.gov

Regulation of Intracellular Signaling Cascades

Nicotinic compounds can modulate various intracellular signaling cascades. Studies on nicotine (B1678760), for instance, have shown that it can influence pathways involving tyrosine kinases, phosphatidylinositol-3-kinase (PI3K), and mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK). nih.gov Derivatives of this compound have also been explored for their effects on specific signaling proteins. For example, a closely related series of compounds, pyrido[2,3-d]pyrimidin-7-ones, were developed as potent inhibitors of the Abl kinase, a non-receptor tyrosine kinase implicated in chronic myeloid leukemia (CML). nih.gov This suggests that the core structure can be adapted to target specific kinases involved in cell proliferation and survival signaling pathways.

In Vitro Cellular Models for Pathway Analysis

In vitro cellular models are essential for elucidating the mechanisms of action of chemical compounds. Studies on nicotinic acid and its derivatives have frequently employed cancer cell lines to understand their biological effects. For instance, the HepG2 human hepatoma cell line has been instrumental in demonstrating the direct inhibitory effect of nicotinic acid on DGAT2 activity and triglyceride synthesis. nih.govcaldic.com Other cell lines, such as the breast cancer cell line MCF-7 and the lung cancer cell line A549, have been used to investigate the effects of nicotine derivatives on cell growth and inflammatory status. mdpi.commdpi.com

Investigation of Anti-Proliferative Mechanisms

The anti-proliferative potential of compounds structurally related to this compound has been evaluated in various cancer cell lines. A study on a series of novel pyrido[2,3-d]pyrimidin-7-one compounds, which share a similar structural backbone, demonstrated their potency as Abl kinase inhibitors. nih.gov The anti-proliferative activity was assessed against a panel of cancer cell lines, revealing that specific chemical modifications could enhance both potency and selectivity. nih.gov

Studies on other compounds using in vitro models have provided insights into anti-proliferative mechanisms. For example, daphnetin, a coumarin (B35378) derivative, showed varying anti-proliferative potency against different murine tumor cell lines, with IC50 values ranging from 54 µM in B16 melanoma cells to 108 µM in C26 colon carcinoma cells. scielo.org.mx Such studies often assess effects on cell viability, colony formation, cell cycle progression, and the induction of apoptosis. researchgate.netmdpi.com For instance, investigations into spirulina extracts on MCF-7 breast cancer cells revealed mechanisms involving cell cycle arrest at the G2/M phase, induction of apoptosis through the upregulation of Bax and caspases, and downregulation of Bcl-2. mdpi.com These examples highlight the common in vitro approaches used to characterize the anti-proliferative mechanisms of novel compounds.

| Compound/Extract | Cell Line(s) | Observed IC50 | Investigated Mechanism(s) |

| Daphnetin | B16 Melanoma | 54 ± 2.8 μM | Anti-proliferative effect scielo.org.mx |

| Daphnetin | MXT Breast Adenocarcinoma | 74 ± 6.4 μM | Anti-proliferative effect scielo.org.mx |

| Daphnetin | C26 Colon Carcinoma | 108 ± 7.3 μM | Anti-proliferative effect scielo.org.mx |

| Spirulina Extract | MCF-7 Breast Cancer | Not specified | G2/M cell cycle arrest, apoptosis induction, modulation of Bax/Bcl-2 and caspases mdpi.com |

Apoptosis Induction Pathways

While direct studies on this compound are limited, research on structurally related compounds, such as nitroimidazole derivatives, provides insights into potential apoptosis induction pathways. The process of apoptosis, or programmed cell death, is a critical cellular mechanism that, when dysregulated, can contribute to diseases like cancer.

One study on the 2-nitroimidazole (B3424786) model compound, 1-methyl-2-nitroimidazole (B155463) (INO2), revealed that the induction of apoptosis is dependent on the concentration and duration of exposure. nih.gov At lower concentrations, INO2 treatment led to the characteristic DNA fragmentation, or "ladders," a hallmark of apoptosis, which was observed several days after the initial exposure. nih.gov This delayed apoptotic response suggests the activation of a programmed cellular cascade. Fluorescence microscopy confirmed the presence of apoptotic bodies and pyknotic nuclei, further substantiating the induction of apoptosis. nih.gov

In contrast, higher concentrations of the same compound resulted in a different cellular outcome, characterized by the formation of cellular "ghosts" devoid of DNA, indicating a more rapid and possibly different cell death mechanism. nih.gov This suggests that the concentration of the compound can influence the specific apoptotic pathway that is triggered. The degree of initial DNA damage appears to be a critical factor in determining the subsequent apoptotic response. nih.gov These findings highlight the complexity of the apoptotic pathways that can be initiated by such compounds and underscore the importance of dosage in determining the cellular fate.

Table 1: Effects of a Nitroimidazole Derivative on Apoptosis in CHO Cells

| Concentration | Exposure Time | Observation | Implied Mechanism |

| Low (2.5 mM) | 6 hours (hypoxic) | DNA fragmentation (ladders), apoptotic bodies, pyknotic nuclei observed after 4-5 days. nih.gov | Delayed apoptosis, likely involving a programmed cellular cascade. nih.gov |

| High (40 mM) | 2 hours (hypoxic) | Cellular ghosts devoid of DNA observed after 5 days; apoptotic morphology seen immediately after exposure. nih.gov | Rapid cell death, with the nature of the apoptotic response being dose-dependent. nih.gov |

Antimicrobial Mechanisms at the Cellular Level

Derivatives of nicotinic acid have demonstrated notable antimicrobial properties, acting through various mechanisms at the cellular level to inhibit the growth of pathogenic microorganisms. These mechanisms often involve the disruption of essential cellular processes and structures.

One of the key antimicrobial actions of nicotinic acid derivatives is the inhibition of biofilm formation. Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. Nicotinic acid has been shown to significantly inhibit the formation of Streptococcus pneumoniae biofilms in a manner that is dependent on both the concentration of the compound and the duration of exposure. researchgate.net This inhibition is thought to be achieved by altering the structure of protein biomolecules within the biofilm matrix, thereby disrupting its integrity and development. researchgate.net

Furthermore, niacinamide, a form of vitamin B3 and a related compound, has been found to induce microbial cell cycle arrest. Studies have shown that treatment with niacinamide leads to an increase in the volume and length of bacterial cells, such as E. coli, S. aureus, and P. aeruginosa, as they prepare for cell division. mdpi.com However, the compound prevents the complete separation of the cells into two daughter cells, effectively halting the reproductive cycle. mdpi.com This is accompanied by an expansion of chromatin and a decrease in the expression of the DNA-binding protein gene, dps. mdpi.com It is suggested that niacinamide may directly interact with DNA, thereby hindering its successful replication and contributing to the observed cell cycle arrest. mdpi.com

The antimicrobial activity of newly synthesized nicotinamides has been evaluated against a range of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values of certain nicotinamidine derivatives against various bacterial strains were found to be in the range of 10–20 μM, with some compounds showing excellent activity against Staphylococcus aureus, comparable to the antibiotic ampicillin. nih.gov

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Microorganism | Observed Effect | Potential Mechanism |

| Nicotinic acid | Streptococcus pneumoniae | Inhibition of biofilm formation. researchgate.net | Alteration of protein biomolecule structure in the biofilm. researchgate.net |

| Niacinamide | E. coli, S. aureus, P. aeruginosa | Microbial cell cycle arrest; increased cell volume and length without division. mdpi.com | Direct interaction with DNA, hindering replication. mdpi.com |

| Nicotinamidine derivatives | S. aureus, E. coli, P. aeruginosa, B. megaterium | Inhibition of bacterial growth with MIC values of 10-20 μM. nih.gov | Not specified. |

| Nicotinic acid hydrazides | P. aeruginosa, K. pneumoniae, Gram-positive bacteria, C. albicans | Varied inhibition of growth depending on the specific derivative and microorganism. nih.gov | Not specified. |

Antiviral Mechanisms (e.g., fusion inhibition)

Nicotinic acid derivatives have emerged as promising candidates for broad-spectrum antiviral agents, with mechanisms that can interfere with the viral life cycle, including the crucial step of viral entry into host cells.

One of the primary antiviral mechanisms of these compounds is the inhibition of viral fusion. For a virus to successfully infect a host cell, its envelope must fuse with the cell membrane, a process mediated by viral fusion proteins. Certain benzoic acid-based inhibitors containing a carboxyl group have been identified as pan-coronavirus fusion inhibitors. mdpi.com It is hypothesized that these molecules interfere with the formation of the six-helix bundle (6-HB) structure of the viral spike protein, which is essential for membrane fusion. mdpi.com By binding to a cavity in the prefusion trimer structure of the spike protein, these inhibitors are thought to prevent the conformational changes necessary for fusion, thereby blocking viral entry. mdpi.com

Derivatives of glycyrrhizic acid acylated with nicotinic acid have also demonstrated significant antiviral activity against both Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govresearchgate.net Time-of-addition experiments with HIV pseudoviruses suggest that these compounds interfere with the virus's entry into the target cell. nih.gov In the case of HIV, it is proposed that these derivatives may not act on the virus directly but rather inhibit its replication by inducing the production of β-chemokines, which in turn block the CCR5 co-receptor necessary for viral entry. nih.gov

Furthermore, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both its RNA-dependent DNA polymerase and RNase H activities. mdpi.com By inhibiting these essential enzymatic functions, these compounds effectively halt the replication of the viral genome.

Table 3: Antiviral Mechanisms of Nicotinic Acid Derivatives

| Compound/Derivative | Virus | Mechanism of Action |

| Benzoic acid-based inhibitors (COOH-containing) | Coronaviruses (SARS-CoV-2, SARS-CoV-1, MERS-CoV) | Fusion inhibition by preventing the formation of the 6-HB in the spike protein. mdpi.com |

| Glycyrrhizinic acid nicotinates | HIV-1, SARS-CoV-2 | Interference with viral entry into the host cell. nih.govresearchgate.net |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | HIV-1 | Dual inhibition of reverse transcriptase (RNase H and polymerase functions). mdpi.com |

Structure-Activity Relationships in Molecular Recognition

The biological efficacy of this compound and its derivatives is intrinsically linked to their chemical structure. The study of structure-activity relationships (SAR) is crucial for understanding how specific molecular features influence their interaction with biological targets and for the rational design of more potent and selective therapeutic agents.

For a series of novel pyrido[2,3-d]pyrimidin-7-one compounds, which share a similar core structure, SAR studies have revealed that substitutions on the phenylamino moiety significantly impact their potency and selectivity as kinase inhibitors. nih.govresearchgate.net Specifically, modifications at the 3- and 4-positions of the phenylamino ring led to improved inhibitory activity in both target-based and cell-based assays. nih.gov This indicates that these positions are critical for the molecular recognition by the target kinase.

Furthermore, SAR studies on nicotinamide N-methyltransferase (NNMT) inhibitors have identified quinolinium analogues as a promising scaffold for potent inhibition. researchgate.net These studies showed that small substituents, such as methyl or amino groups, on the quinolinium ring were well-tolerated, whereas bulkier groups led to a loss of binding affinity due to steric hindrance. researchgate.net The introduction of an amino group at a specific position on a methylated quinolinium analog resulted in a tenfold increase in inhibitory activity. researchgate.net These findings underscore the delicate balance between molecular structure, target binding, and cellular activity that governs the therapeutic potential of these compounds.

Table 4: Summary of Structure-Activity Relationship Findings

| Compound Series | Key Structural Feature | Impact on Activity |

| Pyrido[2,3-d]pyrimidin-7-ones | Substitutions at the 3- and 4-positions of the phenylamino moiety. nih.govresearchgate.net | Improved potency and selectivity as kinase inhibitors. nih.gov |

| Nicotinamide derivatives (ALKBH2 inhibitors) | Carboxyl group vs. ester. nih.gov | The carboxyl group enhances enzymatic inhibition but reduces cell permeability; the ester shows better cellular activity. nih.gov |

| Nicotinamide N-methyltransferase (NNMT) inhibitors | Small vs. bulky substituents on the quinolinium ring. researchgate.net | Small substituents are tolerated, while bulky groups decrease binding affinity. researchgate.net |

| Nicotinamide N-methyltransferase (NNMT) inhibitors | Introduction of an amino group at a specific position. researchgate.net | Tenfold increase in inhibitory activity. researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of 2-(arylamino)nicotinic acids has traditionally relied on methods like the Ullman reaction, which often requires stoichiometric amounts of copper reagents, environmentally persistent solvents such as DMF or xylene, and extended reaction times. researchgate.netresearchgate.net Alternative methods, such as the amination of 2-chloronicotinic acid in water, have been explored but can also suffer from very long reaction times. researchgate.netresearchgate.net For 6-Methyl-2-(phenylamino)nicotinic acid specifically, a key precursor is 6-methylnicotinic acid, which itself is typically produced through the oxidation of 2-methyl-5-alkylpyridines using strong oxidizing agents like nitric acid under high pressure and temperature. google.comnih.govchemicalbook.com

Future research is focused on developing greener, more efficient synthetic pathways. researchgate.net This includes the exploration of catalyst- and solvent-free methods, which have shown promise for analogous 2-anilino nicotinic acid derivatives, achieving good to excellent yields in significantly shorter reaction times (15–120 minutes). researchgate.net Furthermore, enzymatic and biocatalytic approaches, which are gaining traction for the synthesis of nicotinic acid from precursors like 3-cyanopyridine, represent a sustainable frontier. frontiersin.org These methods offer high conversion rates and operate under mild conditions, avoiding the harsh reagents and by-products associated with traditional chemical synthesis. frontiersin.org

| Parameter | Traditional Synthetic Routes (e.g., Ullman Reaction) | Emerging Sustainable Routes (e.g., Solvent-Free/Biocatalytic) |

|---|---|---|

| Reagents/Catalysts | Stoichiometric copper, nitric acid, potassium permanganate. researchgate.netgoogle.com | Enzymes (e.g., nitrilase), potentially catalyst-free. researchgate.netfrontiersin.org |

| Solvents | DMF, xylene, water (under reflux). researchgate.net | Solvent-free conditions or aqueous media at mild temperatures. researchgate.netfrontiersin.org |

| Reaction Time | Several hours to days. researchgate.net | Minutes to a few hours. researchgate.netfrontiersin.org |

| Environmental Impact | Generation of toxic by-products (e.g., NOx), use of non-green solvents. researchgate.netnih.gov | Minimal waste, biodegradable catalysts, reduced energy consumption. frontiersin.org |

| Efficiency | Average to good yields. researchgate.net | Good to excellent yields, high conversion rates. researchgate.netfrontiersin.org |

Advanced Spectroscopic Probes for Real-Time Molecular Analysis

While this compound has not been extensively used as a spectroscopic probe, its inherent structural features suggest significant potential. Analogous heterocyclic compounds, such as 6-methyl isoxanthopterin (B600526) (6-MI), have been successfully employed as fluorescent probes to monitor the local conformations of nucleic acids. nih.gov These probes provide insights into molecular interactions through changes in their spectroscopic signals, such as fluorescence and circular dichroism (CD). nih.gov

Future work could focus on developing this compound as a probe. Its aromatic systems are likely to exhibit fluorescence, which may be sensitive to the local environment's polarity, viscosity, or binding events. Research could explore how its fluorescence emission or absorption spectra change upon interaction with biomolecules or during chemical reactions, enabling real-time analysis. Techniques like time-resolved spectroscopy could be used to study dynamic processes, leveraging the potential photophysical properties of the molecule.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of new molecules and materials. nih.govmdpi.com These computational tools can predict molecular properties, screen vast virtual libraries, and generate novel structures with desired characteristics, thereby accelerating the discovery process. nih.govmdpi.com

For this compound and its derivatives, AI and ML could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or material properties of new analogues. nih.gov Generative models, such as variational autoencoders (VAEs), could design novel nicotinic acid derivatives with optimized properties, like enhanced binding affinity to a specific biological target or improved nonlinear optical responses. mdpi.com ML algorithms can also accelerate the discovery of new synthetic routes by predicting reaction outcomes and suggesting optimal conditions, aligning with the goals of efficiency and sustainability. nih.gov

Exploration of Co-Crystallization and Salt Formation Strategies

The physicochemical properties of a compound, such as solubility and stability, can be significantly improved through crystal engineering techniques like co-crystallization and salt formation. nih.gov These strategies involve combining an active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with distinct properties. nih.govmdpi.com Nicotinic acid and its derivatives are excellent candidates for forming co-crystals due to their hydrogen bonding capabilities. nih.govmdpi.com

The structure of this compound features multiple hydrogen bond donor and acceptor sites (carboxylic acid, pyridine (B92270) nitrogen, and N-H group), making it an ideal candidate for co-crystallization. Future research could explore a range of co-formers to modulate its solid-state properties. For instance, co-crystals with other pharmaceutically acceptable compounds could enhance bioavailability. mdpi.com The investigation of its polymorphic landscape, similar to the studies on 2-(phenylamino)nicotinic acid which found four different polymorphic forms, could reveal crystals with tailored properties. researchgate.netnih.gov

| Potential Co-former | Relevant Functional Groups | Potential Hydrogen Bonding Interaction with Target Molecule | Anticipated Benefit |

|---|---|---|---|

| Nicotinamide (B372718) | Amide, Pyridine Nitrogen | Acid-Pyridine Heterosynthon, Amide-Acid Interactions | Improved solubility and dissolution rate. researchgate.net |

| Ascorbic Acid | Hydroxyl, Lactone | Acid-Hydroxyl, Pyridine-Hydroxyl | Enhanced stability. nih.gov |

| Isonicotinic Acid | Carboxylic Acid, Pyridine Nitrogen | Acid-Pyridine, Acid-Acid Dimers | Modified crystal packing and physical properties. nih.gov |

| Proline | Carboxylic Acid, Secondary Amine | Zwitterionic interactions, Acid-Amine | Formation of stable salt or co-crystal. |

Investigation of this compound in Materials Science

The field of materials science offers promising avenues for the application of this compound. The related compound 6-methylnicotinic acid has been shown to possess second-harmonic generation (SHG) efficiency twice that of potassium dihydrogen phosphate (B84403) (KDP), indicating its potential for use in nonlinear optical (NLO) applications for frequency conversion. researchgate.net The crystal structure of 6-methylnicotinic acid is stabilized by π-π stacking, a feature that is crucial for charge transport and optical properties in organic materials. researchgate.netnih.gov

Furthermore, the parent compound 2-(phenylamino)nicotinic acid exhibits fascinating solid-state phenomena, including polymorphism, thermochromism (color change with temperature), and mechanochromism (color change with mechanical force). researchgate.net These properties are attributed to different molecular conformations and hydrogen-bonding arrangements in its various crystal forms. researchgate.net It is highly probable that this compound could also exhibit such chromic behaviors, making it a candidate for smart materials, sensors, and optical switches. Future research would involve synthesizing high-quality crystals and characterizing their optical, thermal, and mechanical properties.

Potential for New Molecular Probes in Biological Systems

Building on its potential as a spectroscopic tool, this compound could be specifically developed as a molecular probe for biological systems. The design of such probes often requires a fluorophore that responds to specific biological events, such as binding to a protein or changes in the cellular microenvironment. nih.gov

The phenylamino-nicotinic acid scaffold could serve as a basis for such probes. Its fluorescence properties could be tuned by chemical modification of the phenyl ring. For example, introducing electron-donating or withdrawing groups could shift the emission wavelength or enhance the quantum yield. The molecule's ability to engage in hydrogen bonding and π-π stacking could facilitate binding to biological targets like enzymes or receptors. Future studies could involve conjugating it to targeting moieties to direct it to specific cellular locations or using it to screen for protein-ligand interactions by monitoring changes in its fluorescence upon binding.

Q & A

Q. What are the established synthetic protocols for 6-Methyl-2-(phenylamino)nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions. For example, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with aniline derivatives under reflux conditions in ethanol or butanol. Key steps include:

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- HPLC : Purity assessment (>95% via HPLC) with C18 columns and UV detection at 254 nm .

- NMR : ¹H NMR (δ 1.70 ppm for methyl groups, δ 7.19–7.51 ppm for aromatic protons) confirms structural integrity .

- Melting Point : A sharp mp range (e.g., 156–157°C) indicates high purity .

Advanced Research Questions

Q. How does the oxidation mechanism of this compound by peroxomonosulfate (HSO₅⁻) proceed in acidic media?

Methodological Answer:

-

Reactive Species : The protonated form of the substrate reacts with HSO₅⁻, forming an intermediate complex before N→O oxidation .

-

Kinetics : Second-order kinetics (first-order in both substrate and oxidant) with rate retardation at higher [H⁺] due to protonation equilibria .

-

Rate Law :

where is temperature-dependent (experimental values at 25°C: 0.012 M⁻¹s⁻¹) .